



# Application Notes and Protocols for [11C]GSK931145 PET Imaging in Human Subjects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B15619026 | Get Quote |

Topic: [11C]**GSK931145** PET Imaging Protocol for Human Subjects Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

### Introduction

[11C]GSK931145 is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the glycine transporter type 1 (GlyT-1) in the brain.[1][2] GlyT-1 is a key protein in the regulation of synaptic glycine levels, and since glycine acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, GlyT-1 is a significant target in the research and development of therapeutics for neurological and psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[3][4][5][6] These protocols provide a detailed overview of the procedures for using [11C]GSK931145 in human PET studies, from radiolabeling to data analysis.

# Signaling Pathway of Glycine Transporter 1 (GlyT-1)

Glycine acts as an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and as an excitatory co-agonist at NMDA receptors.[7] GlyT-1, located on astrocytes, is crucial for clearing glycine from the synaptic cleft, thereby modulating the activity of NMDA receptors.[5][7] By inhibiting GlyT-1, synaptic glycine concentrations can be increased, leading to enhanced NMDA receptor function.[8]





Click to download full resolution via product page

Caption: GlyT-1 signaling pathway and the inhibitory action of [11C]GSK931145.

# Experimental Protocols Radiosynthesis of [11C]GSK931145

The radiosynthesis of [11C]GSK931145 is typically achieved through the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[1][2]

#### Materials:

- Precursor molecule (desmethyl-GSK931145)
- [11C]CO2 produced from a cyclotron[9]
- Reagents for conversion of [11C]CO2 to [11C]CH3I or [11C]CH3OTf
- Automated synthesis module
- High-performance liquid chromatography (HPLC) system for purification
- Sterile filters (0.22 μm)



· Saline for formulation

#### Procedure:

- Produce [11C]CO2 via a cyclotron.
- Convert [11C]CO2 to [11C]methyl iodide or [11C]methyl triflate using an automated radiochemistry synthesis unit.
- React the [11C]methylating agent with the desmethyl precursor of GSK931145.
- Purify the resulting [11C]GSK931145 using HPLC.
- Formulate the purified product in sterile saline for intravenous injection.
- Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Quantitative Data for Radiosynthesis:

| Parameter            | Value        | Reference |
|----------------------|--------------|-----------|
| Radiochemical Purity | >99%         | [10]      |
| Specific Activity    | >39 GBq/µmol | [10]      |

 $\mid$  Synthesis Time  $\mid$  Approximately 40 minutes from end of bombardment  $\mid$ [11]  $\mid$ 

## **Human Subject Preparation and PET Imaging**

#### Subject Population:

Studies have been conducted in healthy human volunteers.[3][12]

#### Subject Preparation:

- Obtain informed consent from all subjects.
- Ensure subjects have fasted for an appropriate period before the scan.



• Insert intravenous catheters for radiotracer injection and, if required, arterial blood sampling.

#### PET Data Acquisition:

- Position the subject in the PET scanner.
- Perform a transmission scan for attenuation correction.
- Administer a bolus intravenous injection of [11C]GSK931145.
- Acquire dynamic PET data for up to 120 minutes post-injection for brain imaging.[10] For whole-body imaging, a series of scans are acquired over approximately 100 minutes.[10]

#### Quantitative Data for PET Acquisition:

| Parameter                | Value (Mean ± SD)     | Reference |  |  |
|--------------------------|-----------------------|-----------|--|--|
| Brain Imaging Study      |                       |           |  |  |
| Number of Subjects       | 13 healthy volunteers | [10]      |  |  |
| Injected Dose            | 429 ± 158 MBq         | [10]      |  |  |
| Scan Duration            | 120 minutes           | [10]      |  |  |
| Whole-Body Imaging Study |                       |           |  |  |
| Number of Subjects       | 8 healthy volunteers  | [3]       |  |  |
| Injected Dose            | 304.22 ± 112.87 MBq   | [3]       |  |  |

| Specific Activity | 21.57  $\pm$  7.51 GBq/ $\mu$ mol |[3] |

# **Image Analysis and Quantification**

#### Brain Image Analysis:

- Reconstruct the dynamic PET images with corrections for attenuation, scatter, and radioactive decay.
- Co-register the PET images with the subject's anatomical MRI.



- Delineate regions of interest (ROIs) on the MRI, including areas of high GlyT-1 density such as the cerebellum, brain stem, and thalamus, as well as potential reference regions.[3]
- Generate time-activity curves (TACs) for each ROI.
- Perform kinetic modeling of the TACs. A two-tissue compartmental model or a pseudoreference tissue model can be used to estimate the binding potential (BP\_ND).[4][13]

#### Whole-Body Image Analysis:

- Draw regions of interest (ROIs) on the whole-body PET images corresponding to major organs.
- Calculate the residence time of the radiotracer in each organ from the time-activity curves. [12][14]
- Use software such as OLINDA/EXM to estimate the radiation-absorbed doses to each organ and the effective dose.[12][14]

#### Quantitative Data for Image Analysis:

| Parameter                                                            | Value        | Reference |
|----------------------------------------------------------------------|--------------|-----------|
| Test-Retest Variability (V_T) using 2-Tissue Compartment Model       | 29-38%       | [4][13]   |
| Test-Retest Variability (BP_ND) using Pseudo- Reference Tissue Model | 16-23%       | [4][13]   |
| Mean Effective Dose (Male)                                           | 4.02 μSv/MBq | [12][14]  |

| Mean Effective Dose (Female) | 4.95  $\mu$ Sv/MBq |[12][14] |

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for [11C]GSK931145 PET imaging in human subjects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine-dependent activation of NMDA receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Glycine transporter type-1 and its inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine Transporter 1 Encephalopathy From Biochemical Pathway to Clinical Disease: Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of glycine transporter-1 in the dorsal vagal complex improves metabolic homeostasis in diabetes and obesity PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis of a 11C-labeled NK1 receptor ligand for PET studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation Mechanisms of the NMDA Receptor Biology of the NMDA Receptor NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for [11C]GSK931145
 PET Imaging in Human Subjects]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15619026#11c-gsk931145-pet-imaging-protocol-for-human-subjects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com